![molecular formula C12H15NO3 B1623522 3-[(2-Methylbutanoyl)amino]benzoic acid CAS No. 890983-61-6](/img/structure/B1623522.png)

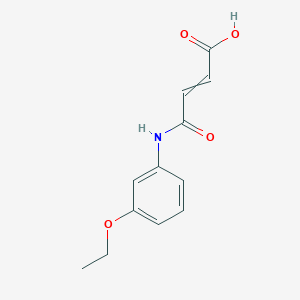

3-[(2-Methylbutanoyl)amino]benzoic acid

Descripción general

Descripción

3-[(2-Methylbutanoyl)amino]benzoic acid, also known as Flufenamic acid, is a non-steroidal anti-inflammatory drug (NSAID) that has been widely used for its anti-inflammatory and analgesic effects. Flufenamic acid is a member of the fenamate class of drugs, which also includes mefenamic acid and tolfenamic acid. In

Aplicaciones Científicas De Investigación

Synthesis and Modification Techniques

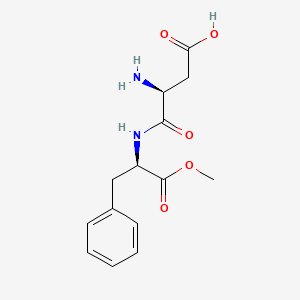

A study by Seebach and Estermann (1987) outlines the α-Alkylation of β-aminobutanoates, showcasing methods for preparing enantiomerically pure 3-aminobutanoic acid derivatives, which play a crucial role in the synthesis of complex molecules (Seebach & Estermann, 1987). Additionally, Estermann and Seebach (1988) discuss the diastereoselective alkylation of 3-Aminobutanoic Acid in the 2-Position, further emphasizing the potential of these processes in producing compounds with specific stereochemical configurations (Estermann & Seebach, 1988).

Electrochemical and Theoretical Study

Kowsari et al. (2018) explored the influence of different N‑benzoyl derivatives of isoleucine on the electrochemical properties and pseudocapacitance performance of conductive polymer electroactive film, highlighting the compound's potential in improving energy storage materials through electrochemical performance enhancement (Kowsari, Ehsani, Assadi, & Safari, 2018).

Biotechnological Applications

Zhang and Stephanopoulos (2016) demonstrated a microbial biosynthetic system for de novo production of 3-amino-benzoic acid from glucose in Escherichia coli, presenting an innovative approach to producing important building block molecules through co-culture engineering (Zhang & Stephanopoulos, 2016).

Green Chemistry

Weiss, Brinkmann, and Gröger (2010) reported on the greener synthesis of (S)-3-aminobutanoic acid, emphasizing an environmentally friendly approach that combines chemoenzymatic synthesis with high enantiomeric excess and yield, underscoring the potential of sustainable methodologies in chemical synthesis (Weiss, Brinkmann, & Gröger, 2010).

Propiedades

IUPAC Name |

3-(2-methylbutanoylamino)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO3/c1-3-8(2)11(14)13-10-6-4-5-9(7-10)12(15)16/h4-8H,3H2,1-2H3,(H,13,14)(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMBLRAJBSUMZCE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(=O)NC1=CC=CC(=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60424208 | |

| Record name | 3-[(2-methylbutanoyl)amino]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60424208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

890983-61-6 | |

| Record name | 3-[(2-methylbutanoyl)amino]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60424208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![PSS-Octakis[2-(Chlorodimethylsilyl)ethyl] substituted](/img/structure/B1623449.png)

![N-[3-(2,6-dimethylmorpholin-4-yl)-3-oxo-propyl]-N-(3-morpholin-4-ylpropyl)pyrazine-2-carboxamide](/img/structure/B1623456.png)

![9-[(2-fluorobenzyl)oxy]-7-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/no-structure.png)